(2R)-4-Oxoazetidine-2-carboxylic acid
Overview
Description
“(2R)-4-Oxoazetidine-2-carboxylic acid” is a chemical compound with the CAS Number 62860-12-2 . It has a molecular weight of 115.09 and its IUPAC name is ®-4-oxoazetidine-2-carboxylic acid . It is also known as D-Pyroaspartic Acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 . The InChI key is YSPMLLKKKHCTBN-UWTATZPHSA-N .Physical and Chemical Properties Analysis
“this compound” is a powder and it is stored at 4 degrees Celsius .Scientific Research Applications
Chemical and Physicochemical Aspects of Amino Acid Probes
The research on paramagnetic amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) provides insights into the applications of cyclic amino acids in analyzing peptide structures and dynamics. TOAC, a spin label probe integrated into peptides, has significantly contributed to understanding peptide backbone dynamics, secondary structure, and interactions with membranes. Techniques such as EPR spectroscopy, X-ray crystallography, and NMR have been utilized in these studies, demonstrating the broader applicability of cyclic amino acids like (2R)-4-Oxoazetidine-2-carboxylic acid in biochemical research (Schreier et al., 2012).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition effects of carboxylic acids on microbial biocatalysts offers another angle on the scientific applications of compounds like this compound. The review by Jarboe et al. (2013) explores how carboxylic acids, including structurally complex ones, impact microbial cells, highlighting the broader implications of these acids in biotechnological applications and microbial resistance mechanisms (Jarboe et al., 2013).
Bioisosteres for Drug Design
The search for novel carboxylic acid bioisosteres, as discussed by Horgan and O’Sullivan (2021), underlines the importance of carboxylic acid derivatives in medicinal chemistry. This review addresses how replacing carboxylic acid groups in drug molecules can lead to improved pharmacological profiles, demonstrating the relevance of this compound and similar compounds in the development of new therapeutics (Horgan & O’Sullivan, 2021).
Safety and Hazards
Properties
IUPAC Name |
(2R)-4-oxoazetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMLLKKKHCTBN-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436375 | |
Record name | (2R)-4-OXOAZETIDINE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62860-12-2 | |
Record name | (2R)-4-OXOAZETIDINE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-4-oxoazetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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